molecular formula C6H3ClFNO2 B7981302 6-Chloro-4-fluoropicolinic acid CAS No. 1060809-28-0

6-Chloro-4-fluoropicolinic acid

Cat. No.: B7981302
CAS No.: 1060809-28-0
M. Wt: 175.54 g/mol
InChI Key: YWMDKZNKMYVYPV-UHFFFAOYSA-N
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Description

6-Chloro-4-fluoropicolinic acid (CAS 1060809-28-0) is a fluorinated and chlorinated picolinic acid derivative that serves as a versatile building block in organic synthesis and agricultural chemistry. Its molecular formula is C6H3ClFNO2, with a molecular weight of 175.54 g/mol . This compound is part of the 2-picolinic acid herbicide family, which is characterized by good absorption, conductivity, and a broad weed control spectrum . Recent research utilizes this compound as a critical precursor for the design and synthesis of novel 4-amino-6-(heterocyclic)picolinate herbicides . These high-value herbicides, developed by leading agricultural companies, function as synthetic auxins, mimicking plant hormones to induce uncontrolled growth and eventual plant death . A key application and area of active investigation involves using this compound as a synthetic intermediate for novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids . Studies show that these novel compounds exhibit superior inhibitory effects on the root growth of model plants and weeds compared to established herbicides like picloram and florpyrauxifen, marking them as potential lead structures for next-generation herbicide discovery . The compound must be handled with care and requires specific storage conditions. It should be kept in an inert atmosphere, sealed in a dry container, and stored at 2-8°C . Safety information indicates it may cause skin and eye irritation (H315-H319) and specific respiratory irritation (H335) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-4-fluoropyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMDKZNKMYVYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901260210
Record name 6-Chloro-4-fluoro-2-pyridinecarboxylic acid
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Molecular Weight

175.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060809-28-0
Record name 6-Chloro-4-fluoro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060809-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-fluoro-2-pyridinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Chloro 4 Fluoropicolinic Acid and Its Precursors

Retrosynthetic Analysis of 6-Chloro-4-fluoropicolinic Acid

A retrosynthetic analysis of this compound suggests that the primary disconnections can be made at the carbon-halogen and carbon-carboxyl bonds. The target molecule can be conceptually broken down into simpler, more readily available starting materials. The carboxylic acid group can be introduced via oxidation of a methyl group or hydrolysis of a nitrile. The chloro and fluoro substituents can be installed through regioselective halogenation reactions on a pyridine (B92270) ring. Therefore, a key precursor would be a substituted picoline, such as 6-chloro-4-fluoro-2-methylpyridine, or a dihalopyridine that can be selectively functionalized.

De Novo Synthesis Approaches for the Picolinic Acid Core Structure

The synthesis of the fundamental picolinic acid core can be achieved through various methods. A common industrial-scale production involves the ammoxidation of 2-picoline to 2-cyanopyridine, followed by hydrolysis to yield picolinic acid. wikipedia.org Laboratory-scale syntheses often employ the oxidation of 2-methylpyridine (B31789) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). wikipedia.orgorgsyn.org

More contemporary approaches focus on multicomponent reactions. For instance, picolinate (B1231196) and picolinic acid derivatives can be synthesized through a reaction involving 2-oxopropanoic acid or its ethyl ester, ammonium (B1175870) acetate, malononitrile, and various aldehydes, catalyzed by a nanoporous heterogeneous catalyst. nih.govrsc.orgresearchgate.net Another strategy involves the reaction of 1-arylethylamines with ynones, which proceeds via direct β-C(sp³)-H functionalization under metal-free conditions to produce polysubstituted pyridines. organic-chemistry.org

Regioselective Halogenation Strategies for Picolinic Acid Derivatives

The introduction of halogen atoms at specific positions on the picolinic acid scaffold is a critical step in the synthesis of compounds like this compound. This requires precise control over the regioselectivity of the halogenation reactions.

Chlorination Techniques in Picolinic Acid Synthesis

Regioselective chlorination of pyridine derivatives can be challenging due to the electron-deficient nature of the pyridine ring. However, several methods have been developed to achieve this. Direct chlorination of unprotected anilines, which are structurally related to aminopyridines, can be achieved with high regioselectivity using copper(II) chloride in ionic liquids. nih.gov This method offers a safer alternative to protocols requiring supplementary oxygen or gaseous HCl. nih.gov For picolinic acid derivatives specifically, chlorination can be a key step in multi-step syntheses. For example, the synthesis of 4-iodomethylpicolinate involves the initial treatment of picolinic acid with thionyl chloride to produce 4-chloromethylpicolinate hydrochloride. umsl.edu

Fluorination Methodologies for Picolinic Acid Scaffolds

The introduction of fluorine atoms onto a pyridine ring often requires specialized reagents and conditions. A novel and efficient method for the regioselective C-H fluorination of 8-aminoquinoline (B160924) amides and sulfonamides at the C5 position has been developed using Selectfluor as the fluorine source. rsc.org While not directly on a picolinic acid, this demonstrates a strategy for regioselective fluorination on a related heterocyclic system. Another approach involves the use of I(I)/I(III) catalysis for the highly regioselective fluorination of unactivated allenes to produce propargylic fluorides, which can be valuable intermediates in organic synthesis. nih.gov The synthesis of deoxyfluoro quercitols from D-(-)-quinic acid highlights regioselective fluorination as a key step. researchgate.net

Carboxylation and Functional Group Interconversion Routes in Picolinic Acid Synthesis

The introduction of the carboxylic acid group and the interconversion of functional groups are fundamental transformations in the synthesis of picolinic acid derivatives.

A practical method for the C-4 selective carboxylation of pyridines has been developed using CO₂. chemistryviews.org This process involves a C-H phosphination followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salts. chemistryviews.org This method is notable for its good functional group tolerance and scalability. chemistryviews.org

Functional group interconversion (FGI) is a key strategy in organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.ukorganic-chemistry.org In the context of picolinic acid synthesis, this can involve the oxidation of a methyl group to a carboxylic acid, as seen in the synthesis of picolinic acid from α-picoline. orgsyn.org Another example is the hydrolysis of a nitrile group to a carboxylic acid, a common step in the commercial production of picolinic acid. wikipedia.orgchemicalbook.com

Development of Stereoselective Synthesis for Halogenated Picolinic Acids

While the synthesis of this compound itself does not inherently involve stereocenters, the principles of stereoselective synthesis are crucial when dealing with more complex halogenated picolinic acid derivatives or when chiral centers are present in the starting materials or introduced during the synthesis.

The field of stereoselective halogenation has seen significant advancements. nih.gov Methods range from classical S_N2 reactions on chiral alcohols to modern catalytic asymmetric halogenations. nih.gov For instance, stereoselective approaches to the pyrroloisoquinoline ring system have been developed using N-acyliminium chemistry starting from non-racemic chiral templates. rsc.org Similarly, the stereoselective synthesis of pyrrolizidine (B1209537) alkaloids has been achieved using an intermolecular carbenoid displacement reaction as a key step. rsc.org These examples, while not directly related to this compound, demonstrate the sophisticated strategies available for controlling stereochemistry in the synthesis of complex heterocyclic molecules, which could be applied to chiral halogenated picolinic acid derivatives.

Scalable Synthesis and Process Chemistry Research for this compound as a Key Intermediate

The industrial-scale synthesis of this compound is not extensively detailed in publicly available literature. However, a robust and scalable synthetic route can be devised by examining established methodologies for analogous halogenated picolinic acids and their precursors. The most logical and industrially viable approach involves the oxidation of a corresponding methyl-substituted pyridine, specifically 6-chloro-4-fluoro-2-methylpyridine. This strategy breaks down the synthesis into two primary stages: the preparation of the picoline precursor and its subsequent oxidation to the desired carboxylic acid.

A potential multi-step synthesis for 6-chloro-4-fluoro-2-methylpyridine is outlined below:

Chlorination: The initial step would involve the selective chlorination of a suitable pyridine precursor at the 6-position.

Nitration/Amination: Introduction of a nitrogen-based functional group at the 4-position, which can later be converted to a fluoro group. This could be achieved through nitration followed by reduction to an amino group.

Fluorination: The final step in the precursor synthesis would be the conversion of the 4-amino group to a fluoro group, most commonly via a Sandmeyer-type reaction, specifically a Balz-Schiemann reaction or a variation thereof.

The table below outlines the proposed reaction sequence and typical conditions based on analogous transformations.

StepReactionKey Reagents & ConditionsPotential Yield (%)
1Chlorination of 2-methyl-4-nitropyridineThionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), heat75-85
2Reduction of 6-chloro-2-methyl-4-nitropyridineCatalytic hydrogenation (e.g., H₂, Pd/C) or metal/acid reduction (e.g., Fe/HCl)85-95
3Fluorination of 4-amino-6-chloro-2-methylpyridineDiazotization (NaNO₂, HBF₄), followed by thermal decomposition of the diazonium salt60-75

With the precursor, 6-chloro-4-fluoro-2-methylpyridine, in hand, the final step is the oxidation of the methyl group at the 2-position to a carboxylic acid. This transformation is a common and well-understood process in industrial chemistry. Strong oxidizing agents are typically employed for this purpose. A patent for the synthesis of the isomeric 6-chloro-3-fluoropicolinic acid details a robust oxidation process that is directly applicable here. google.com

The reaction involves heating the picoline precursor in the presence of a strong oxidizing agent, such as potassium permanganate or potassium dichromate, in an acidic medium. The use of a phase-transfer catalyst can be beneficial in improving reaction rates and yields, especially in heterogeneous reaction mixtures.

The table below summarizes the key aspects of the proposed oxidation step.

ReactionOxidizing AgentSolventCatalyst (Optional)Temperature (°C)Potential Yield (%)
OxidationPotassium dichromate (K₂Cr₂O₇)Dilute Sulfuric Acid (H₂SO₄)Sodium tungstate (B81510) (Na₂WO₄) / Crown ether70-13085-95
OxidationPotassium permanganate (KMnO₄)Water/Aqueous baseNot typically required80-10080-90

Following the oxidation, a standard workup procedure would be employed. This typically involves quenching the reaction, filtering any solid byproducts, and then adjusting the pH of the aqueous solution to precipitate the carboxylic acid product. Further purification can be achieved through recrystallization to yield high-purity this compound.

This proposed two-stage synthetic strategy, based on established and scalable chemical transformations, represents a viable and efficient pathway for the industrial production of this compound as a key intermediate for further chemical synthesis.

Mechanistic Investigations of Chemical Transformations Involving 6 Chloro 4 Fluoropicolinic Acid

Reactivity Studies of the Pyridine (B92270) Nucleus in 6-Chloro-4-fluoropicolinic Acid

The pyridine nucleus in this compound is characterized by a general deactivation towards electrophilic attack and an activation towards nucleophilic substitution, a reactivity pattern typical of pyridine and its derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with strong electron-withdrawing groups like halogens. In this compound, both the chlorine and fluorine atoms can potentially act as leaving groups. However, the position of these halogens and the electronic nature of the pyridine ring and the carboxylic acid group significantly influence the regioselectivity and rate of these reactions.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The aromaticity of the ring is temporarily disrupted in this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.

For this compound, nucleophilic attack can theoretically occur at either the C-4 position (displacing fluoride) or the C-6 position (displacing chloride). The relative reactivity of these two positions is a subject of considerable interest. Studies on related fluoropyridines have shown that a fluorine substituent is a better leaving group than chlorine in SNAr reactions. bldpharm.comwikipedia.org For instance, 2-fluoropyridine (B1216828) reacts with sodium ethoxide 320 times faster than 2-chloropyridine. bldpharm.com This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate.

Table 1: General Reactivity Order of Halogens in Nucleophilic Aromatic Substitution

HalogenRelative Reactivity
FHighest
ClIntermediate
BrIntermediate
ILowest

This table is based on established principles of nucleophilic aromatic substitution on aromatic and heteroaromatic rings.

Therefore, in a competitive scenario, nucleophilic attack on this compound is expected to preferentially occur at the C-4 position, leading to the displacement of the fluoride (B91410) ion.

Electrophilic Aromatic Substitution Reactions of Halogenated Picolinic Acids

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. libretexts.orgyoutube.comnih.gov This deactivation is further intensified in this compound by the presence of two additional electron-withdrawing halogen substituents and the carboxylic acid group.

Should an electrophilic substitution reaction be forced to occur under harsh conditions, the directing effects of the existing substituents would determine the position of the incoming electrophile. The nitrogen atom in the pyridine ring directs incoming electrophiles to the meta-position (C-3 and C-5). Both chlorine and fluorine are also deactivating but are ortho, para-directing. However, in a strongly acidic medium, the pyridine nitrogen will be protonated, further deactivating the ring and reinforcing the meta-directing effect. Given the substitution pattern of this compound, the only available positions for electrophilic attack are C-3 and C-5. Predicting the major product would require a detailed analysis of the combined electronic and steric effects of all substituents.

Influence of Halogen Substituents on Reactivity and Selectivity in this compound

The nature and position of the halogen substituents play a pivotal role in dictating the reactivity and selectivity of chemical transformations on the this compound scaffold.

Directing Effects of Fluorine on Pyridine Reactivity

The fluorine atom at the C-4 position exerts a strong electron-withdrawing inductive effect, which significantly influences the reactivity of the pyridine ring. This effect has two major consequences:

Activation towards Nucleophilic Attack: The strong -I effect of fluorine makes the C-4 position highly electrophilic and susceptible to nucleophilic attack. As discussed in section 3.1.1, this makes the fluoride ion the preferred leaving group in SNAr reactions.

Deactivation towards Electrophilic Attack: The electron-withdrawing nature of fluorine further deactivates the pyridine ring towards electrophilic substitution.

Role of Chlorine in Mediating Reaction Pathways

Secondary Site for Nucleophilic Attack: While the C-4 position is more activated towards SNAr, the C-6 position, being ortho to the nitrogen and bearing a chlorine atom, is also an electrophilic site. Under conditions where the C-4 position is unreactive or has already reacted, the C-6 position can undergo nucleophilic substitution.

Influence on Physicochemical Properties: The presence of the chlorine atom, along with the fluorine atom, will affect the molecule's solubility, lipophilicity, and crystal packing, which can, in turn, influence reaction kinetics in heterogeneous systems.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group at the C-2 position is a versatile functional handle that can undergo a variety of chemical transformations, largely independent of the reactions on the pyridine ring.

Common transformations of the carboxylic acid group include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.

Amide Formation: Reaction with an amine, often activated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), produces the corresponding amide. chemical-suppliers.eu

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, (6-chloro-4-fluoropyridin-2-yl)methanol. wikipedia.org

Decarboxylation: The removal of the carboxylic acid group as carbon dioxide can be achieved under certain thermal or catalytic conditions. Halodecarboxylation, the replacement of the carboxylic acid group with a halogen, is also a known transformation for aryl carboxylic acids. nih.gov

Table 2: Potential Products from Transformations of this compound

Reagent(s)TransformationPotential Product
ROH, H⁺EsterificationAlkyl 6-chloro-4-fluoropicolinate
RNH₂, DCCAmide FormationN-Alkyl-6-chloro-4-fluoropicolinamide
LiAlH₄Reduction(6-Chloro-4-fluoropyridin-2-yl)methanol
Heat/CatalystDecarboxylation2-Chloro-4-fluoropyridine

This table illustrates potential transformations based on general reactions of carboxylic acids.

It is important to note that the reaction conditions for these transformations must be carefully chosen to avoid competing reactions on the halogenated pyridine ring. For example, the use of strongly basic nucleophiles in amide formation could potentially lead to SNAr at the C-4 position.

Research into Esterification and Amidation of Picolinic Acids

The conversion of picolinic acids, including this compound, into esters and amides is a fundamental aspect of their chemistry, enabling the synthesis of a wide array of derivatives with potential applications in various fields of chemistry.

Esterification: The esterification of picolinic acids can be challenging due to the nature of the pyridine ring. Standard methods often involve the use of acylating reagents. One common approach is the conversion of the carboxylic acid to an acid chloride, typically using thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.gov The resulting acid chloride hydrochloride is then reacted with an alcohol in the presence of a base, such as triethylamine, to yield the desired ester. nih.gov Another method involves the use of coupling agents like dicyclohexylcarbodiimide (DCC), although this can be complicated by the formation of N-acylureas as byproducts. nih.gov Performing the DCC coupling in dichloromethane (B109758) has been found to mitigate this issue. nih.gov

Amidation: The amidation of picolinic acids follows similar principles to esterification. The acid can be activated to facilitate reaction with an amine. The use of thionyl chloride to form the acid chloride is a viable route, which is then reacted with an amine to form the picolinamide. nih.gov Interestingly, the reaction of picolinic acid with thionyl chloride can sometimes lead to chlorination of the pyridine ring, as seen in the formation of 4-chloro-N-alkyl-N-phenylpicolinamides alongside the expected N-alkyl-N-phenylpicolinamides. nih.govresearchgate.net More modern and efficient methods utilize coupling agents such as 4-(4,6-dimethoxy researchgate.netnih.govresearchgate.nettriazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which can provide nearly quantitative yields under mild, room temperature conditions. researchgate.net

The resulting amides often exhibit a preference for a cis amide geometry, where the aromatic groups are positioned on the same side of the C-N amide bond. nih.gov

Enzymatic and Chemical Decarboxylation Mechanisms of Chlorinated Pyridine Carboxylic Acids

Decarboxylation, the removal of a carboxyl group, is a significant reaction for pyridine carboxylic acids. This process can be induced either chemically or enzymatically.

Chemical Decarboxylation: The thermal decarboxylation of α-picolinic acids in the presence of carbonyl compounds is known as the Hammick reaction. wikipedia.org This reaction proceeds through the formation of a reactive intermediate upon heating, which is now believed to be a carbene. wikipedia.org This intermediate then reacts with an electrophile, such as an aldehyde or ketone, to form a 2-pyridyl-carbinol. wikipedia.org The scope of this reaction is primarily limited to acids where the carboxyl group is at the α-position to the nitrogen atom. wikipedia.org For some pyridine carboxylic acids, decarboxylation can be achieved under microwave irradiation, offering a rapid method for this transformation.

The decarboxylation of 3-hydroxy- and 3-aminopicolinic acids has been shown to proceed through different mechanisms depending on the acidity of the solution. researchgate.net At low acidity, a Hammick-type ylide mechanism is favored. researchgate.net However, at higher acidities, the decarboxylation is believed to occur through an intermediate that is protonated at the 2-position. researchgate.net

Enzymatic Decarboxylation: While specific enzymatic decarboxylation pathways for this compound are not extensively detailed in the provided search results, the general principles of enzymatic decarboxylation involve the use of enzymes that can recognize and bind to the substrate, facilitating the removal of the carboxyl group. These reactions are often highly specific and occur under mild physiological conditions.

Photochemical Behavior of Halogenated Picolinic Acids

The presence of halogen substituents on the picolinic acid ring system introduces the potential for photochemical reactions, particularly photodehalogenation.

The photochemical behavior of 6-chloropicolinic acid has been investigated, revealing different reaction pathways depending on the solvent environment. nih.govrsc.org

Heterolytic Photodehalogenation Pathways of 6-Chloropicolinic Acid

In aqueous solutions at a pH of 5.4, the photolysis of 6-chloropicolinate ions proceeds primarily through a heterolytic pathway. nih.govrsc.org This involves the cleavage of the carbon-chlorine bond where the chlorine atom retains the pair of electrons, forming a chloride ion and a carbocation on the pyridine ring. The major product of this reaction is 6-hydroxypicolinic acid, formed in approximately 70% yield, along with a substituted pyrrole. nih.govrsc.org The formation of the 6-hydroxypicolinic acid suggests the nucleophilic attack of water on the carbocation intermediate. This reaction is notably suppressed by the presence of oxygen. nih.govrsc.org

Homolytic Photodehalogenation Pathways of 6-Chloropicolinic Acid

In a mixed solvent system of 2-propanol and water (1:1), the photodehalogenation of 6-chloropicolinate ions shifts to a predominantly homolytic mechanism. nih.govrsc.org This pathway involves the cleavage of the carbon-chlorine bond where each fragment retains one of the bonding electrons, generating a pyridyl radical and a chlorine radical. This leads to a less selective reaction, yielding a mixture of products including 6-hydroxypicolinic acid, 2-carboxypyridine, pyridine, and bipyridines. nih.govrsc.org The detection of the Cl₂⁻ radical ion upon photolysis in the presence of chloride ions further supports the occurrence of a homolytic pathway in this solvent system. nih.govrsc.org A proposed mechanism involves the triplet excited state of the molecule undergoing homolysis of the C-Cl bond, followed by electron transfer from the resulting carboxypyridyl radical to the chlorine atom. nih.govrsc.org

Influence of Environmental Factors (e.g., solvent, pH) on Photoreactivity

Environmental factors, particularly the solvent and pH, have a profound impact on the photoreactivity of halogenated picolinic acids.

Solvent Effects: As demonstrated with 6-chloropicolinic acid, the polarity and hydrogen-donating ability of the solvent can dictate the dominant photodehalogenation pathway. nih.govrsc.org In the polar, protic solvent water, a heterolytic pathway is favored. nih.govrsc.org In contrast, the less polar and better hydrogen-donating environment of a 2-propanol-water mixture promotes a homolytic mechanism. nih.govrsc.org

pH Effects: The pH of the medium influences the ionization state of the carboxylic acid and the pyridine nitrogen, which in turn can affect the molecule's electronic properties and photoreactivity. For instance, the triplet excited state of 6-bromopicolinic acid was only detected at a low pH of 1. nih.govrsc.org The antioxidant activity of phenolic acids, a related class of compounds, has been shown to be strongly dependent on pH, with increased activity observed at pH values near the pKa of the phenolic hydroxyl group. nih.gov This suggests that the deprotonated form of the molecule can have significantly different reactivity.

Metal-Catalyzed Coupling Reactions Utilizing Halogenated Picolinic Acids

The halogen substituents on this compound serve as reactive handles for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex molecules.

Palladium-catalyzed cross-coupling reactions are particularly prevalent in this context. youtube.com The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

A variety of coupling partners can be employed, leading to different classes of products:

Coupling ReactionOrganometallic ReagentResulting Bond
Suzuki CouplingOrganoboron compound (e.g., boronic acid)C-C
Heck CouplingAlkeneC-C
Sonogashira CouplingTerminal alkyneC-C
Stille CouplingOrganotin compoundC-C
Buchwald-Hartwig AminationAmineC-N

The Suzuki reaction, for example, has been successfully used to couple pyridylboronic acids with various heteroaryl halides, even those bearing unprotected primary amine groups, to synthesize highly substituted bipyridines and pyrazinopyridines. nih.govcapes.gov.br

Suzuki-Miyaura Coupling Strategies for Functionalization

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgwikipedia.org In the context of this compound, this reaction offers a direct route to introduce aryl, heteroaryl, or vinyl substituents at either the 4- or 6-position, depending on the relative reactivity of the C-F and C-Cl bonds.

Generally, the reactivity of aryl halides in Suzuki-Miyaura coupling follows the order I > Br > Cl >> F. This suggests that the C-Cl bond at the 6-position of the picolinic acid would be more susceptible to oxidative addition to a Pd(0) catalyst than the C-F bond at the 4-position. However, the electronic environment of the pyridine ring and the specific reaction conditions can influence this selectivity. For instance, in the case of dihalogenated pyridines, selective coupling at a specific position can often be achieved by carefully choosing the catalyst, ligands, and base. nih.gov

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, research on structurally similar compounds, such as 6-chloropurines, demonstrates the feasibility of coupling at the C6-Cl position. nih.gov These reactions are often carried out in aqueous or mixed aqueous/organic solvent systems, which is advantageous given the potential solubility of the carboxylic acid substrate.

A typical catalytic cycle for the Suzuki-Miyaura coupling begins with the oxidative addition of the aryl chloride to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent, which is activated by a base. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. libretexts.org

The table below illustrates hypothetical Suzuki-Miyaura coupling reactions of a 6-Chloro-4-fluoropicolinate ester with various boronic acids, based on general principles and findings for related halopyridines.

EntryBoronic AcidCatalystBaseSolventExpected Product (Coupling at C6)
1Phenylboronic acidPd(PPh3)4Na2CO3Toluene/H2OMethyl 4-fluoro-6-phenylpicolinate
24-Methoxyphenylboronic acidPd(dppf)Cl2K3PO4Dioxane/H2OMethyl 4-fluoro-6-(4-methoxyphenyl)picolinate
3Thiophene-2-boronic acidPd2(dba)3 / SPhosCs2CO3Toluene/H2OMethyl 4-fluoro-6-(thiophen-2-yl)picolinate

Heck and Sonogashira Reactions in the Synthesis of Picolinate (B1231196) Derivatives

The Heck and Sonogashira reactions are also cornerstone palladium-catalyzed cross-coupling methods for C-C bond formation, expanding the toolbox for functionalizing this compound. wikipedia.orgwikipedia.org

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org For this compound derivatives, this would typically involve the reaction of the C-Cl bond with an alkene in the presence of a palladium catalyst and a base. The reaction mechanism proceeds through oxidative addition of the aryl chloride to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium hydride species, which is then converted back to the active Pd(0) catalyst by the base. wikipedia.org The regioselectivity of the alkene addition is influenced by both steric and electronic factors.

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, traditionally using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for introducing alkynyl moieties. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Cl bond would likely favor coupling at the 6-position. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center after oxidative addition of the aryl chloride. Reductive elimination then yields the alkynylated pyridine. youtube.com Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

The following table presents potential Heck and Sonogashira reactions for a 6-Chloro-4-fluoropicolinate ester, based on established methodologies for halopyridines.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventExpected Product (Coupling at C6)
HeckStyrenePd(OAc)2 / PPh3Et3NDMFMethyl 4-fluoro-6-styrylpicolinate
Heckn-Butyl acrylatePd(OAc)2NaOAcDMAMethyl 6-(3-(butoxycarbonyl)allyl)-4-fluoropicolinate
SonogashiraPhenylacetylenePd(PPh3)2Cl2 / CuIEt3NTHFMethyl 4-fluoro-6-(phenylethynyl)picolinate
SonogashiraTrimethylsilylacetylenePd(PPh3)4 / CuIi-Pr2NHTolueneMethyl 4-fluoro-6-((trimethylsilyl)ethynyl)picolinate

Ligand Design and Catalyst Optimization for Enhanced Selectivity

Achieving high selectivity is a critical challenge in the cross-coupling reactions of polyhalogenated substrates like this compound. The choice of the palladium catalyst and, more importantly, the ancillary ligand plays a pivotal role in controlling the regioselectivity and efficiency of the reaction.

Ligands can influence the catalytic cycle in several ways: they can affect the rate of oxidative addition, stabilize the palladium intermediates, and control the rate of reductive elimination. For electron-rich and sterically hindered aryl chlorides, bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), are often employed to facilitate the challenging oxidative addition step. The use of N-heterocyclic carbene (NHC) ligands has also become increasingly popular due to their strong σ-donating ability and steric bulk, which can lead to highly active and stable catalysts.

In the context of dihalopyridines, ligand choice can dictate which C-X bond reacts. While the inherent reactivity order (I > Br > Cl) is a primary determinant, ligand-controlled selectivity has been demonstrated in some systems. For instance, by carefully selecting the ligand, it is possible to reverse the expected reactivity order or to achieve selective coupling at one of two identical or similar halogen atoms. This control is often attributed to subtle steric and electronic interactions between the substrate, ligand, and palladium center.

Catalyst optimization also involves screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄), bases, solvents, and reaction temperatures. For instance, the choice of base can significantly impact the transmetalation step in Suzuki-Miyaura coupling, with common bases including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solvent system can also influence catalyst stability, substrate solubility, and reaction rates.

The development of catalyst systems for the selective functionalization of chloropyridines is an active area of research. For example, nickel-based catalysts have emerged as a cost-effective alternative to palladium for certain cross-coupling reactions, including the coupling of aryl chlorides. nih.gov The principles of ligand design and catalyst optimization developed for related halopyridines provide a strong foundation for developing selective and efficient methods for the chemical transformation of this compound.

Derivatization Strategies and Analogue Synthesis for 6 Chloro 4 Fluoropicolinic Acid

Synthesis of Esters and Amides as Versatile Intermediates

The carboxylic acid moiety of 6-chloro-4-fluoropicolinic acid is a prime site for initial modifications, most commonly through conversion to esters and amides. These derivatives are not only valuable for structure-activity relationship (SAR) studies but also act as versatile intermediates for further synthetic transformations.

Esterification is typically achieved by reacting the picolinic acid with an alcohol under acidic conditions or by converting the acid to a more reactive species like an acid chloride followed by treatment with an alcohol. For instance, the formation of methyl esters can be accomplished using methanol (B129727) with a catalytic amount of sulfuric acid or by using thionyl chloride followed by methanol. umsl.edugoogle.com These esterification reactions are generally high-yielding and provide stable compounds that can be purified using standard techniques.

Amide synthesis follows a similar logic, involving the coupling of the picolinic acid with a primary or secondary amine. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) are effective for this transformation. google.com Alternatively, the acid can be converted to its acid chloride using reagents like thionyl chloride, which then readily reacts with an amine to form the corresponding amide. nih.gov The synthesis of amides from picolinic acids is a well-established method for creating diverse libraries of compounds for biological screening. nih.govnih.gov

The resulting esters and amides are pivotal intermediates. The ester group can be hydrolyzed back to the carboxylic acid under basic or acidic conditions, or it can be a site for further reactions. Amides introduce a new point of diversity and can participate in various chemical transformations, making them key building blocks in the synthesis of complex target molecules. nih.gov

Table 1: Representative Reactions for Ester and Amide Synthesis

Starting MaterialReagentsProduct TypeReference
Picolinic AcidAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester umsl.edu
Picolinic Acid1. Thionyl Chloride (SOCl₂) 2. AlcoholEster google.com
Picolinic AcidAmine, HATU, Hünig's BaseAmide google.com
Picolinic Acid1. Thionyl Chloride (SOCl₂) 2. AmineAmide nih.gov

Exploration of Pyridine (B92270) Ring Modifications

The pyridine ring of this compound offers multiple positions for modification, allowing for the introduction of a wide range of substituents and the construction of more complex fused ring systems. These modifications are critical for fine-tuning the electronic and steric properties of the molecule.

Studies on Diverse Substitution Patterns and Regioselectivity

The chlorine and fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, providing a direct route to introduce new functional groups. The regioselectivity of these substitutions is governed by the electronic nature of the pyridine ring, which is activated towards nucleophilic attack by the electron-withdrawing nitrogen atom and the carboxylic acid group.

Research has shown that the halogen at the 6-position is often more reactive towards nucleophilic displacement than the one at the 4-position. This allows for selective substitution at the C6 position. For example, the chlorine atom can be displaced by various nucleophiles, including amines and alkoxides. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are extensively used to introduce aryl and heteroaryl groups at the 6-position by coupling the 6-chloro derivative with a corresponding boronic acid or ester. google.comlookchem.com This method is a cornerstone for the synthesis of 6-aryl-picolinate herbicides. lookchem.comresearchgate.netdigitellinc.com

The fluorine atom at the 4-position can also be displaced, although it is generally less reactive than the chlorine at C6. lookchem.com This differential reactivity allows for sequential and regioselective modifications of the pyridine ring. Computational studies have been employed to predict and understand the regioselectivity of these halogen exchange (halex) reactions. lookchem.com

Annulation Reactions for Constructing Fused Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring fused to the existing pyridine core, are a powerful strategy for creating novel heterocyclic systems with potentially enhanced biological activities. These reactions often utilize the existing functional groups on the picolinic acid derivative as handles to build the new ring.

Starting from a suitably functionalized picolinic acid derivative, such as one containing an amino or a hydrazino group, cyclization reactions can be initiated with various bifunctional reagents. For example, an aminopyrazole moiety fused to a pyridine ring can be formed and subsequently treated with reagents like acetylacetone (B45752) to construct a fused pyrimidine (B1678525) ring, leading to complex tetracyclic systems. researchgate.net The synthesis of fused pyrimidines and other heterocycles is often explored in drug discovery to create rigid scaffolds that can interact more specifically with biological targets. nih.gov Ruthenium-catalyzed oxidative coupling of heterocyclic amides with internal alkynes represents another advanced method for constructing fused pyridinones. rsc.org These strategies significantly expand the chemical space accessible from the this compound starting material.

Design and Synthesis of Advanced Picolinic Acid Analogues

Building upon the fundamental derivatization strategies, the design and synthesis of advanced analogues of this compound focus on introducing complex and functionally diverse substituents to optimize biological efficacy.

Synthesis of Aryl- and Heteroaryl-Picolinate Derivatives

The introduction of aryl and heteroaryl groups, particularly at the 6-position of the picolinic acid ring, has been a highly successful strategy in the development of modern herbicides. lookchem.comnih.gov The premier method for forging these carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction. wikipedia.org This reaction involves the palladium-catalyzed coupling of the 6-chloropicolinate with an aryl or heteroaryl boronic acid or its ester equivalent. google.comlookchem.com

The reaction conditions for Suzuki-Miyaura couplings are well-developed, often utilizing a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride or more specialized catalysts, a base (e.g., potassium fluoride (B91410) or potassium phosphate), and a suitable solvent system like a mixture of acetonitrile (B52724) and water. lookchem.comnih.govnih.gov This methodology has proven to be robust and versatile, allowing for the synthesis of a vast library of 6-aryl and 6-heteroaryl picolinates for SAR exploration. researchgate.netdigitellinc.com For instance, the coupling of a 6-chloropicolinate with 4-chlorophenylboronic acid yields the corresponding 6-(4-chlorophenyl)picolinate. lookchem.com Similarly, various substituted phenyl and heterocyclic boronic acids can be employed to generate a wide range of analogues. nih.govnih.gov

Table 2: Suzuki-Miyaura Coupling for Aryl-Picolinate Synthesis

Picolinate (B1231196) SubstrateCoupling PartnerCatalyst/BaseProductReference
6-Chloropicolinate Derivative4-Chlorophenylboronic acidPd(PPh₃)₂Cl₂ / KF6-(4-Chlorophenyl)picolinate Derivative lookchem.com
6-Chloropicolinate DerivativeArylboronic EsterPd Catalyst / Base6-Aryl-picolinate Derivative lookchem.com
6-Chloropicolinate HeadAryl Boronic Acid TailPalladium Catalyst6-Aryl-4-aminopicolinate google.com

Introduction of Diverse Functional Groups

Beyond aryl substitution, the introduction of other key functional groups onto the picolinic acid framework is crucial for modulating activity, selectivity, and physicochemical properties. libretexts.orglibretexts.org These groups can be introduced at various positions on the pyridine ring or on the appended aryl moieties.

Trifluoromethyl (CF₃) Group: The trifluoromethyl group is a highly sought-after substituent in medicinal and agricultural chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov The synthesis of trifluoromethyl-containing picolinic acid derivatives can be challenging. Methods may involve building the pyridine ring from a trifluoromethyl-containing precursor or by direct trifluoromethylation of a suitable pyridine derivative. nih.govnih.gov

Hydroxyl (OH) and Amino (NH₂) Groups: These polar functional groups can significantly impact solubility and introduce new hydrogen bonding interactions. Amino groups can be introduced onto the pyridine ring via nucleophilic substitution of a halogen or through reduction of a nitro group. umsl.eduumsl.edu For example, 4-aminopicolinic acid derivatives have been synthesized by the reduction of a corresponding 4-nitropicolinic acid N-oxide. umsl.edu Hydroxyl groups can be introduced through various methods, including substitution reactions or oxidation of a suitable precursor.

Cyano (CN) Group: The cyano group can serve as a synthetic handle for further transformations or contribute to the molecule's electronic properties. It can be introduced via nucleophilic substitution of a halide with a cyanide salt, such as copper(I) cyanide. umsl.edu The nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization. umsl.edugoogle.com

The strategic incorporation of these functional groups allows for the fine-tuning of the molecule's properties, leading to the discovery of advanced analogues with superior performance characteristics.

Generation of Metabolically Stable Analogues through Fluorination (general principle)

The strategic introduction of fluorine into molecular structures is a well-established and powerful strategy in medicinal and agrochemical chemistry to enhance metabolic stability. tandfonline.commdpi.com This approach is centered on the principle of replacing a hydrogen atom, or sometimes a hydroxyl group, with a fluorine atom at a position on the molecule that is susceptible to metabolic breakdown, often referred to as a "metabolic hotspot." nih.govcambridgemedchemconsulting.com For a compound like this compound, this strategy offers a viable path to creating analogues with improved pharmacokinetic profiles.

The core rationale for this strategy lies in the unique properties of the carbon-fluorine (C-F) bond. The C-F bond is significantly stronger and more stable than a carbon-hydrogen (C-H) bond, making it much more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family of enzymes responsible for the majority of oxidative metabolism of foreign compounds. tandfonline.comcambridgemedchemconsulting.com

Key Principles of Fluorination for Metabolic Stability:

Blocking Metabolic Oxidation: Lipophilic compounds, including aromatic and heterocyclic rings, are prone to oxidation by CYP450 enzymes. tandfonline.com This often occurs at electron-rich positions or sites with accessible C-H bonds. Replacing a hydrogen atom at such a labile site with a fluorine atom effectively blocks this metabolic pathway. nih.govchemrxiv.org

Altering Electronic Properties: Fluorine is the most electronegative element, and its introduction into an aromatic ring, such as the pyridine ring of this compound, can significantly alter the electron distribution. tandfonline.commdpi.com This electronic perturbation can deactivate the ring towards oxidative attack not only at the site of fluorination but also at adjacent positions. tandfonline.commdpi.com

Minimal Steric Impact: The fluorine atom is relatively small (van der Waals radius of 1.47 Å), comparable in size to a hydrogen atom (1.20 Å). tandfonline.com This means that substituting a hydrogen with a fluorine atom—a bioisosteric replacement—is less likely to cause significant steric hindrance that could negatively impact the molecule's interaction with its biological target. informahealthcare.comselvita.com

Application to this compound:

The structure of this compound already contains two halogen substituents. However, there are still two available C-H bonds on the pyridine ring at the C-3 and C-5 positions. These positions represent potential sites for metabolic hydroxylation, a common metabolic pathway for pyridine rings. ontosight.ai

By replacing one of the remaining hydrogen atoms with fluorine, a new analogue, for instance, 6-Chloro-3,4-difluoropicolinic acid or 6-Chloro-4,5-difluoropicolinic acid, could be synthesized. This substitution would be expected to "shield" the molecule from enzymatic attack.

Table 1: Potential Metabolic Hotspots on this compound and the Effect of Fluorination

Position on Pyridine RingOriginal SubstituentPotential Metabolic TransformationEffect of Fluorination at this PositionHypothetical Analogue
C-3HydrogenEnzymatic HydroxylationBlocks oxidative metabolism at C-36-Chloro-3,4-difluoropicolinic acid
C-5HydrogenEnzymatic HydroxylationBlocks oxidative metabolism at C-56-Chloro-4,5-difluoropicolinic acid

Advanced Applications of 6 Chloro 4 Fluoropicolinic Acid As a Key Synthetic Intermediate

Utility in Agrochemical Synthesis Research

The structural backbone of 6-Chloro-4-fluoropicolinic acid is a key component in the creation of modern agrochemicals. The presence of halogen substituents on the picolinic acid framework is crucial for enhancing the efficacy and selectivity of the resulting active ingredients.

Precursors to Herbicidal Compounds (e.g., 6-aryl-4-aminopicolinates)

A significant application of this compound derivatives is in the synthesis of a new class of synthetic auxin herbicides, specifically the 6-aryl-4-aminopicolinates. These compounds have demonstrated high efficacy and are considered high-value herbicides. The synthesis of these complex molecules often involves the reaction of a 6-chloropicolinate "head" with an aryl boronic acid or boronate "tail" through a Suzuki coupling reaction. google.comgoogle.comgoogle.com

Improved processes for preparing these herbicides, such as certain 4-amino-6-aryl- and -6-heteroarylpicolinates, have been developed to increase yield and efficiency. google.com For instance, arylalkyl and alkyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinates are examples of high-value herbicides developed by Dow AgroSciences LLC that can be synthesized from precursors related to this compound. google.com

Research has also focused on modifying the picolinic acid structure to discover new herbicidal molecules with potent activity. By replacing the chlorine atom at the 6-position of picloram (B1677784) (a related chlorinated picolinic acid herbicide) with a phenyl-substituted pyrazole (B372694), researchers have designed and synthesized novel 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds. pharmanoble.com These studies highlight the importance of the picolinic acid scaffold in the ongoing search for new and effective herbicides. pharmanoble.comnih.gov

Table 1: Examples of Herbicidal Compounds Derived from Picolinic Acid Scaffolds

Compound Class Example Structure/Target Key Synthetic Strategy Reference
6-aryl-4-aminopicolinates Arylalkyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylates Suzuki coupling of a 6-chloropicolinate with an aryl boronic acid. google.comresearchgate.net
4-amino-6-(heterocyclic)picolinates 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinates Reaction of a 6-chloropicolinate head with a heteroaryl boronic acid tail. google.comgoogle.com
6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid Nucleophilic substitution of the 6-chloro group with a pyrazole moiety. pharmanoble.com

Building Blocks for Fungicidal Agents

The picolinic acid framework is also a key structural element in the development of novel fungicidal agents. The natural product UK-2A, which exhibits strong fungicidal activity, contains a 3-hydroxy-4-methoxypicolinic acid moiety. researchgate.net This has inspired the design and synthesis of new fungicides, such as florylpicoxamid, which is derived from UK-2A. researchgate.net The development of such compounds underscores the importance of the picolinic acid scaffold in creating effective fungicides for crop disease management. researchgate.net

Furthermore, research into new fungicidal compounds has explored a wide range of heterocyclic structures that can be synthesized from precursors like this compound. For example, novel 1,2,4-triazole (B32235) derivatives containing carboxamide fragments have been designed and synthesized, showing promising antifungal activities. nih.gov Other studies have focused on quinoline (B57606) and quinazoline (B50416) derivatives, demonstrating that the introduction of halogen atoms can enhance fungicidal efficacy. nih.govresearchgate.net The versatility of this compound allows for its use in the construction of these diverse heterocyclic systems, making it a valuable building block in the search for next-generation fungicides. mdpi.com

Development of Insecticides and Acaricides

In the realm of insecticides and acaricides, the pyridine (B92270) ring, particularly when substituted with halogens and other functional groups, is a critical component of many active ingredients. nih.gov For instance, trifluoromethylpyridines are a key structural motif in several commercial insecticides, including flonicamid (B1672840) and chlorfluazuron. nih.gov The synthesis of these molecules often starts from halogenated picoline or pyridine precursors.

Recent research has focused on the development of novel diamide (B1670390) insecticides, which often incorporate polyfluoro-substituted phenyl rings and pyrazole moieties. mdpi.com The synthesis of these complex molecules relies on the availability of functionalized building blocks. This compound, with its reactive sites, serves as a potential starting material for the elaboration of such intricate structures. The development of new chlorantraniliprole (B1668704) derivatives containing an indane moiety further illustrates the ongoing innovation in this area, where halogenated aromatic and heterocyclic precursors are essential. mdpi.com While direct synthesis from this compound is not always documented in the public literature, its structural features make it an ideal candidate for the synthesis of advanced insecticide intermediates.

Role in Pharmaceutical Intermediate Synthesis Research

The unique chemical properties of this compound also make it a valuable intermediate in the synthesis of pharmaceutical compounds. The presence of both chloro and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Precursors for Active Pharmaceutical Ingredients (APIs)

This compound and its close derivatives have been explicitly cited as key starting materials in the synthesis of a variety of active pharmaceutical ingredients (APIs). google.com A Chinese patent discloses that 6-chloro-3-fluoro-2-pyridinecarboxylic acid is a crucial intermediate for synthesizing drugs targeting several important receptors, including:

GABA-A receptors

GPR120 receptors

Serotonin 5-HT2c receptors

PI3-kinase inhibitors google.com

This highlights the broad applicability of this building block across different therapeutic areas. Furthermore, the synthesis of complex anticancer agents often involves heterocyclic cores that can be derived from functionalized picolinic acids. For example, the discovery of potent MDM2 inhibitors for cancer treatment involved the synthesis of complex spirooxindoles containing a 3-chloro-2-fluorophenyl group, demonstrating the importance of such halogenated aromatic moieties in modern drug design. nih.govnih.gov Similarly, novel 6-chloro- and 6-fluorochromone (B11588) derivatives have been synthesized and evaluated as potential topoisomerase inhibitor anticancer agents. nih.gov

Table 2: Therapeutic Targets of APIs Derived from 6-Chloro-3-fluoropicolinic Acid

Therapeutic Target Class of Compound Reference
GABA-A Receptor Heterocyclic compounds google.com
GPR120 Receptor Heterocyclic compounds google.com
Serotonin 5-HT2c Receptor Heterocyclic compounds google.com
PI3-Kinase Kinase inhibitors google.com
MDM2 (for cancer) Spirooxindoles nih.govnih.gov
Topoisomerase (for cancer) Chromone derivatives nih.gov

Development of Heterocyclic Compounds for Drug Discovery

Heterocyclic compounds form the backbone of a vast number of approved drugs, and the search for novel heterocyclic scaffolds is a cornerstone of drug discovery. nih.govnih.gov Picolinic acid derivatives are widely used as ligands for metal ion complexation with potential biomedical applications, such as in MRI contrast agents and radiopharmaceuticals. nih.gov

The structural features of this compound make it an excellent starting point for the synthesis of a wide range of heterocyclic systems with potential therapeutic applications. For instance, the pyrazoline scaffold is known for its diverse pharmacological activities, including anticancer properties. researchgate.netmdpi.com The synthesis of novel pyrazoline derivatives often involves the cyclocondensation of chalcones, which can be prepared from functionalized aromatic aldehydes.

Furthermore, quinazoline and quinoxaline (B1680401) derivatives have garnered significant attention as potential anticancer agents. nih.govmdpi.com The synthesis of these scaffolds often relies on the availability of appropriately substituted precursors. The 4-aminoquinazoline scaffold, in particular, is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. mdpi.com The ability to introduce chloro and fluoro substituents via precursors like this compound allows for the fine-tuning of the biological activity of these heterocyclic systems, making it a valuable tool in the development of new drug candidates. mdpi.com

Fluorine's Influence on Bioactivity and Lipophilicity in Drug Design

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance a molecule's therapeutic profile. The unique properties of the fluorine atom can significantly alter a compound's physicochemical and pharmacokinetic characteristics, such as metabolic stability, membrane permeability, and binding affinity for its target protein.

Fluorine's high electronegativity and small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) allow it to serve as a bioisostere for a hydrogen atom, yet it can introduce profound electronic changes in a molecule. These changes can modulate the acidity or basicity (pKa) of nearby functional groups, which can be crucial for optimizing a drug's bioavailability and its interaction with biological targets.

A primary effect of fluorination is the modulation of lipophilicity, a critical parameter for a drug's ability to cross biological membranes via passive transport. While fluorination often increases lipophilicity, thereby enhancing absorption and cell penetration, the effect is context-dependent. The positioning of fluorine atoms within a molecule can create a gradient of lipophilicity. For instance, studies on 2-(thiofluoroalkyl)pyridines have shown that while fluorination can increase the hydrophobic surface of a molecule, it can also increase the polarity of adjacent atoms like sulfur, which has an opposing effect on lipophilicity. This delicate balance is crucial, as moderate lipophilicity is often required for an optimal drug profile, preventing the molecule from being trapped within lipid membranes.

Furthermore, the strength of the carbon-fluorine (C-F) bond is significantly greater than that of a carbon-hydrogen (C-H) bond. This increased stability can be exploited to block metabolically labile sites within a drug molecule. By replacing a hydrogen atom at a site prone to oxidation by cytochrome P450 enzymes with a fluorine atom, the metabolic stability of the compound can be enhanced, potentially leading to a longer drug half-life and improved therapeutic efficacy. The presence of fluorine can also influence the conformation of molecules, which can lead to stronger and more selective interactions with enzymes and receptors.

Interactive Table: Impact of Fluorine Substitution on Drug Properties

Property Effect of Fluorine Substitution Scientific Rationale Citation
Lipophilicity Generally increases, enhancing membrane permeability. Fluorine is more lipophilic than hydrogen; however, the overall effect depends on the molecular context and intramolecular interactions.
Metabolic Stability Increases, often leading to a longer half-life. The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450.
Binding Affinity Can be enhanced. Fluorine's electronegativity can lead to favorable electrostatic and hydrogen-bond interactions with target proteins.
Acidity/Basicity (pKa) Can be altered to optimize bioavailability. The strong electron-withdrawing nature of fluorine affects the electron density of nearby functional groups.

Contributions to Chemical Probe and Enzyme Substrate Development

Information directly linking this compound to the development of chemical probes and enzyme substrates is not available in the reviewed scientific literature. Picolinic acid and its derivatives are recognized as important intermediates in the synthesis of various biologically active molecules and have been studied for their potential therapeutic applications. However, specific examples of this compound being used as a core structure for fluorogenic enzyme substrates or in diagnostic research probes could not be identified.

The design of fluorogenic enzyme substrates typically involves linking a fluorophore to a moiety that is specifically recognized and cleaved by a target enzyme. This cleavage event liberates the fluorophore, resulting in a measurable increase in fluorescence. While halogenated compounds can be part of these structures, a direct application of this compound in this context is not documented. Research in this area often focuses on established fluorophores like coumarins, fluorescein, and rhodamine, which are chemically modified to create enzyme-specific substrates.

In diagnostic research, molecules that can selectively bind to biomarkers of disease are crucial. Picolinic acid itself has been identified as a metabolite of potential diagnostic value for various conditions, and methods have been developed for its detection. However, the use of this compound as a synthetic intermediate for creating targeted diagnostic probes or imaging agents is not described in the available literature.

Computational and Theoretical Studies on 6 Chloro 4 Fluoropicolinic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. Such calculations can provide a wealth of information about the distribution of electrons and the energies of molecular orbitals, which are crucial determinants of chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals indicate the molecule's propensity to act as an electron donor or acceptor.

For 6-Chloro-4-fluoropicolinic acid, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the carboxylate group, indicating these as the likely sites for electrophilic attack. Conversely, the LUMO would be distributed across the aromatic system, with significant contributions from the electron-withdrawing chloro and fluoro substituents, marking the potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Orbital Energies for this compound (Illustrative)

ParameterEnergy (eV)
HOMO-7.2
LUMO-1.5
HOMO-LUMO Gap5.7

Note: The values in this table are illustrative and would require specific DFT calculations for accurate determination.

The distribution of electron density within a molecule governs its electrostatic interactions. An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netyoutube.comresearchgate.net

For this compound, the ESP map would likely show a high negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. The hydrogen atom of the carboxylic acid would exhibit a high positive potential. The presence of the electronegative chlorine and fluorine atoms would also influence the charge distribution on the pyridine ring, creating localized areas of varying potential.

Conformational Analysis and Exploration of Conformational Landscapes

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its physical and chemical properties. This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the carboxylic acid group to the pyridine ring.

A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating this bond to identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. This analysis would reveal the preferred spatial orientation of the carboxylic acid group relative to the pyridine ring, which is crucial for understanding its interactions with other molecules, such as biological receptors or catalysts.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify the transition states and intermediates involved in a reaction, providing a detailed picture of the reaction mechanism.

A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. ucsb.eduyoutube.comnih.gov Computational methods can be used to locate and characterize the geometry and energy of transition states for various reactions involving this compound, such as its synthesis or degradation. The calculated energy barrier, or activation energy, provides a quantitative measure of the reaction's feasibility.

Table 2: Hypothetical Energy Barriers for a Reaction Involving this compound (Illustrative)

Reaction StepActivation Energy (kcal/mol)
Step 1: Nucleophilic Attack15.2
Step 2: Proton Transfer8.5

Note: These values are for illustrative purposes and would need to be determined through specific reaction modeling studies.

When a reaction can proceed through multiple pathways to yield different products, computational modeling can predict the most likely outcome. By comparing the energy barriers of competing pathways, it is possible to determine the kinetically favored product. This is particularly relevant for understanding the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in reactions involving substitution on the pyridine ring, computational studies could predict whether substitution is more likely to occur at a specific position based on the calculated activation energies for each possible pathway.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Intermediate Design

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netnih.gov These models are instrumental in the rational design of new molecules with desired characteristics, thereby saving time and resources by prioritizing the synthesis of the most promising candidates. researchgate.net

For an intermediate like this compound, QSAR and QSPR studies can be pivotal in predicting its behavior in subsequent reactions and its potential biological or environmental impact. The development of a robust QSAR/QSPR model for derivatives of picolinic acid would involve the following steps:

Data Set Compilation : A series of structurally related picolinic acid derivatives with known experimental data for a specific activity or property would be collected.

Descriptor Calculation : A wide array of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. nih.govnih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that correlates the descriptors with the observed activity or property. nih.govnih.gov

Model Validation : The predictive power of the developed model is rigorously assessed using internal and external validation techniques to ensure its reliability.

In the context of this compound, QSPR models could predict properties like solubility, lipophilicity (logP), and melting point, which are crucial for process development and optimization. researchgate.net QSAR models, on the other hand, could be used to guide the design of new derivatives with enhanced biological activity, for instance, by exploring how different substituents on the pyridine ring affect its interaction with a biological target. nih.gov

Below is an illustrative table of molecular descriptors that would be relevant in a QSAR/QSPR study of this compound and its derivatives.

Descriptor CategoryExamples of DescriptorsRelevance
Constitutional Molecular Weight, Number of Halogen AtomsBasic molecular properties influencing physical characteristics.
Topological Wiener Index, Randić IndexDescribes molecular branching and connectivity.
Geometrical (3D) Molecular Surface Area, Molecular VolumeRelates to the size and shape of the molecule, influencing interactions.
Quantum-Chemical Dipole Moment, HOMO/LUMO EnergiesProvides insights into electronic properties and reactivity.
Physicochemical LogP, Molar RefractivityImportant for predicting solubility and bioavailability.

This table is illustrative and represents the types of descriptors used in QSAR/QSPR modeling.

Molecular Docking and Ligand-Protein Interaction Simulations for Intermediate Transformation Pathways

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with the active site of a protein. nih.govmdpi.com This knowledge is crucial for designing molecules that can act as specific inhibitors or modulators of enzyme activity.

The process of molecular docking involves:

Preparation of the Receptor and Ligand : Three-dimensional structures of the target protein (receptor) and the ligand (e.g., a derivative of this compound) are prepared. This often involves retrieving the protein structure from a database like the Protein Data Bank (PDB). mdpi.comnih.gov

Docking Simulation : A docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis : A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net

For this compound, molecular docking could be employed to study its potential transformation pathways catalyzed by enzymes. By docking the molecule and its potential transformation products into the active site of a relevant enzyme, researchers can gain insights into the reaction mechanism and identify the structural features that govern substrate specificity and reactivity. mdpi.com

The following table outlines the types of interactions that could be observed in a molecular docking simulation of a this compound derivative with a hypothetical enzyme active site.

Interaction TypePotential Interacting Groups on the LigandPotential Interacting Residues in the Protein
Hydrogen Bonding Carboxylic acid group, Nitrogen atom in the pyridine ringAmino acids with polar side chains (e.g., Serine, Threonine, Aspartate)
Halogen Bonding Chlorine atomElectron-rich atoms in amino acid side chains (e.g., backbone carbonyls)
π-π Stacking Pyridine ringAromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan)
Hydrophobic Interactions The aromatic ring systemNonpolar amino acids (e.g., Leucine, Valine, Isoleucine)
Electrostatic Interactions Carboxylate anion, Halogen atomsCharged amino acid residues (e.g., Lysine, Arginine, Aspartate, Glutamate)

This table is illustrative and represents potential interactions that could be identified through molecular docking.

Spectroscopic Property Predictions for Structural Elucidation

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the spectroscopic properties of molecules. nih.gov These predictions are highly valuable for the structural elucidation of newly synthesized compounds and for interpreting experimental spectra. nih.gov

For this compound, DFT calculations can be used to predict its vibrational spectra, including both infrared (IR) and Raman spectra. nih.gov The process typically involves:

Geometry Optimization : The 3D structure of the molecule is optimized to find its lowest energy conformation.

Frequency Calculation : The vibrational frequencies and their corresponding intensities are calculated at the optimized geometry.

Spectral Simulation : The calculated frequencies and intensities are used to generate a theoretical spectrum that can be compared with experimental data.

Predicted vibrational spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.netyoutube.commdpi.com For instance, the characteristic stretching frequencies of the C=O bond in the carboxylic acid group, the C-Cl bond, and the C-F bond can be calculated, providing a theoretical fingerprint of the molecule.

The table below presents a hypothetical example of predicted vibrational frequencies for this compound using DFT calculations, compared to typical experimental ranges for similar functional groups.

Vibrational ModeTypical Experimental Range (cm⁻¹)Hypothetical Predicted Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)3300 - 2500~2980
C=O Stretch (Carboxylic Acid)1760 - 1690~1720
C=C/C=N Ring Stretching1600 - 1400~1580, 1450
C-F Stretch1400 - 1000~1250
C-Cl Stretch800 - 600~750

This table is illustrative. The predicted frequencies are hypothetical and would need to be calculated using appropriate computational methods.

Environmental and Biochemical Fate Research of Halogenated Picolinic Acids

Microbial Transformation Studies of Fluoroaromatic Compounds

The microbial degradation of fluoroaromatic compounds is a significant area of environmental research due to the widespread use of these substances in pharmaceuticals and agriculture. researchgate.net The inherent stability of the carbon-fluorine (C-F) bond presents a considerable challenge for microbial catabolism. researchgate.netresearchgate.net Biodegradation is often hindered because the enzymes and metabolic pathways that effectively degrade chloro- or bromoaromatic compounds are not always active on their fluoroaromatic counterparts. researchgate.net

Microbial degradation of organofluorine compounds can proceed through either specific enzymatic hydrolysis of the C-F bond or transformation by catabolic enzymes with broader substrate specificities. researchgate.net However, defluorination capabilities are considered rare in the microbial world. researchgate.net The cleavage of the highly stable C-F bond is a critical and often rate-limiting step in the complete mineralization of these compounds. researchgate.net

While specific microbial transformation studies on 6-Chloro-4-fluoropicolinic acid are not detailed in the reviewed literature, research on other halogenated aromatic compounds provides insight into potential pathways. For instance, various Pseudomonas species have demonstrated the ability to degrade halobenzoates, such as 2-fluoro- and 4-fluorobenzoate, under denitrifying conditions. researchgate.net The metabolic versatility of microorganisms allows them to adapt and transform organic pollutants into less harmful metabolites or, ideally, mineralize them into carbon dioxide and water. mdpi.com The process of biotransformation may lead to the modification of specific chemical groups, yielding products structurally similar to the parent compound, whereas biodegradation implies a more complete breakdown. researchgate.net

Photodegradation Pathways in Aquatic Environments for Chlorinated Picolinic Acids

The photochemistry of chlorinated picolinic acids in aqueous environments is a key factor in their environmental fate. Studies on 6-chloropicolinic acid, a close analogue of this compound, reveal that it undergoes photolysis in aqueous solutions. nih.govnih.gov

Research has shown that the photolysis of 6-chloropicolinate in deoxygenated water at pH 5.4 primarily yields 6-hydroxypicolinic acid, with a reported yield of 70%. nih.gov The photodegradation process is influenced by the solvent and the presence of oxygen. In a mixture of 2-propanol and water, the reaction is less selective and produces multiple products, including 6-hydroxypicolinic acid, 2-carboxypyridine, pyridine (B92270), and bipyridines. nih.gov

The underlying mechanism of photodegradation can vary. For 6-chloropicolinate, the process in water is predominantly heterolytic, involving the direct cleavage of the carbon-chlorine bond to form ions. nih.gov In contrast, in a less polar environment like a 2-propanol-water mixture, a homolytic pathway, which generates radical species, becomes more significant. nih.gov The detection of the radical anion Cl₂⁻ during photolysis in the presence of chloride ions supports the occurrence of homolytic bond cleavage. nih.gov

The general process of chlorine photolysis in water is known to produce a suite of reactive oxidants, including hydroxyl radicals (•OH) and chlorine radicals (Cl•). rsc.orgwisc.edu The photolysis of hypochlorous acid (HOCl), for example, can be initiated by UV irradiation, leading to the formation of these highly reactive species which can then participate in further degradation of organic contaminants. rsc.orgnih.gov The quantum yield for the production of •OH from HOCl at 254 nm has been determined to be 1.4 mol Es⁻¹, indicating an efficient process. nih.gov

Table 1: Photolysis Products of 6-Chloropicolinic Acid

Condition Product Yield
Deoxygenated water (pH 5.4) 6-Hydroxypicolinic acid 70%
2-propanol-water (1:1) 6-Hydroxypicolinic acid Unselective mixture
2-propanol-water (1:1) 2-Carboxypyridine Unselective mixture
2-propanol-water (1:1) Pyridine Unselective mixture

This table summarizes the identified products from the photolysis of 6-chloropicolinic acid under different experimental conditions as reported in the literature. nih.gov

Metabolomic Studies of Halogenated Picolinic Acid Analogues as Environmental Transformation Products

Metabolomics has emerged as a powerful tool for elucidating the biodegradation mechanisms of environmental pollutants by identifying intermediate and final transformation products. mdpi.com This approach allows for a comprehensive analysis of the small-molecule metabolites present in a biological system following exposure to a chemical substance. While specific metabolomic studies detailing the environmental transformation of this compound are not prominent in the available literature, data for its analogues, such as 6-chloropicolinic acid, are catalogued in metabolomics databases, indicating its relevance to this field of study. nih.gov

The study of transformation products is crucial for understanding the complete environmental fate of a compound. For halogenated picolinic acids, photodegradation and microbial action are expected to generate a range of metabolites. Based on photodegradation studies of 6-chloropicolinic acid, hydroxylated derivatives like 6-hydroxypicolinic acid are confirmed environmental transformation products. nih.gov

In the context of fluoroaromatic compounds, techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) have been effectively used to track the biodegradation of fluorophenols to fluorocatechols and fluoromuconates, demonstrating the formation of hydroxylated and ring-opened products. dntb.gov.ua It is plausible that analogous pathways could lead to hydroxylated and dehalogenated metabolites from this compound. The pyrolysis of fluoropolymers can also be a source of halogenated acids like trifluoroacetic acid in the environment, which are noted for their persistence. researchgate.net A comprehensive metabolomic analysis would be required to identify the specific suite of transformation products generated from this compound under various environmental conditions.

Enzyme-Catalyzed Transformations of Halogenated Aromatic Acids

The enzymatic transformation of halogenated aromatic acids is a cornerstone of their biodegradation. Nature has evolved a diverse collection of enzymes capable of installing and removing halogen atoms from organic structures. acs.orgnih.gov Dehalogenating enzymes, or dehalogenases, are particularly important for the detoxification of man-made organohalogen pollutants. nih.govnih.gov

These enzymes utilize a variety of mechanistic strategies, including oxidation, reduction, and substitution, to cleave carbon-halogen bonds. acs.orgnih.gov However, the transformation of fluoroaromatic compounds presents a significant thermodynamic hurdle due to the exceptional strength of the C-F bond. researchgate.net

Enzymatic systems capable of cleaving the C-F bond are known but are not widespread. researchgate.net They can operate through several mechanisms, including oxygenolytic, hydrolytic, and reductive pathways. researchgate.net For instance, fluoroacetate (B1212596) dehalogenases have been identified in various soil bacteria and are known to hydrolyze the C-F bond, yielding a fluoride (B91410) ion and glycolate. nih.gov

Halogenase enzymes that catalyze halogenation reactions are typically unable to utilize fluoride due to its high electronegativity. nih.gov Flavin-dependent halogenases, for example, have a redox potential that is insufficient to oxidize F⁻. acs.org Conversely, dehalogenase enzymes often feature active sites with hydrophobic pockets and specific amino acid residues that interact with the halide, facilitating its removal. acs.org The enzymatic degradation of halogenated picolinic acids would likely involve initial dehalogenation steps, followed by cleavage of the aromatic ring, similar to pathways observed for other aromatic compounds. mdpi.com

Table 2: General Classes of Dehalogenating Enzymes

Enzyme Class Mechanism Type Comments
Haloalkane Dehalogenases Hydrolytic Cleave carbon-halogen bonds in aliphatic compounds.
Haloacid Dehalogenases Hydrolytic Act on halogenated acids; includes fluoroacetate dehalogenase. nih.gov
Reductive Dehalogenases Reductive Remove halogens from aromatic and aliphatic compounds under anaerobic conditions.

| Oxygenases | Oxygenolytic | Incorporate oxygen into the substrate, leading to spontaneous dehalogenation. |

This table provides a summary of major classes of enzymes involved in dehalogenation, which could potentially be involved in the transformation of halogenated aromatic acids.

Table of Mentioned Chemical Compounds

Compound Name
2-Carboxypyridine
2-Fluorobenzoate
4-Fluorobenzoate
This compound
6-Chloropicolinic acid
6-Hydroxypicolinic acid
Bipyridines
Chloroaromatic compounds
Bromoaromatic compounds
Fluoroaromatic compounds
Fluorocatechols
Fluoromuconates
Fluorophenols
Glycolate
Halobenzoates
Hydroxyl radical
Hypochlorous acid
Pyridine
Trifluoroacetic acid
Chlorine radical
Fluoride

Future Directions and Emerging Research Avenues for 6 Chloro 4 Fluoropicolinic Acid

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The future of synthesizing 6-chloro-4-fluoropicolinic acid and its derivatives will likely focus on developing more sustainable and atom-economical methods. Current industrial processes for producing pyridine (B92270) carboxylic acids often involve harsh conditions and the use of stoichiometric, and sometimes toxic, oxidizing agents. google.com Future research will likely pivot towards catalytic systems that are more environmentally benign.

One promising avenue is the application of biocatalytic routes, which could utilize renewable feedstocks and operate under milder conditions. Research into the generation of pyridinedicarboxylic acids from biomass is an emerging field that could be adapted for the synthesis of halogenated picolinic acids. ukri.org Additionally, the development of heterogeneous catalysts, such as metal-organic frameworks (MOFs), could offer recyclable and highly selective options for the synthesis of picolinate (B1231196) derivatives. nih.govrsc.org These catalysts can be designed to have specific active sites, potentially leading to higher yields and fewer byproducts. rsc.org

The principles of green chemistry, such as maximizing atom economy and reducing the E-factor (environmental factor), will be central to these new synthetic strategies. rsc.orgekb.eg This includes exploring reagentless approaches and one-pot multicomponent reactions that minimize waste and energy consumption. rsc.org For instance, strategies that achieve 100% atom economy, such as certain iodosulfenylation reactions of alkynes, provide a conceptual framework for developing more efficient syntheses of complex molecules like this compound. rsc.org

Exploration of Unconventional Reactivity Patterns for Diversified Chemical Libraries

The presence of both chloro and fluoro substituents on the pyridine ring of this compound offers a rich platform for exploring unconventional reactivity patterns. While the individual reactivities of chloro- and fluoro-pyridines are known, their interplay in a single molecule is an area ripe for investigation. Future research could focus on the selective functionalization at different positions of the pyridine ring.

Strategies such as temporary de-aromatization of the pyridine ring can reverse its electronic properties, creating stable intermediates that can undergo selective functionalization at positions that are typically difficult to access, such as the meta-position. uni-muenster.de This approach could be applied to this compound to introduce a wide range of functional groups. Furthermore, the development of photochemical and organocatalytic methods could unlock novel reaction pathways. acs.org For example, the generation of pyridinyl radicals under photoredox catalysis can lead to C-H functionalization with distinct positional selectivity compared to classical methods. acs.orgacs.org

The selective activation of the C-F or C-Cl bond is another key area of exploration. While C-F bonds are generally stronger, palladium-catalyzed cross-coupling reactions have been developed that can selectively activate these bonds. mdpi.comnih.gov Mechanistic studies into these reactions could lead to the development of catalysts that can selectively functionalize either the chloro or fluoro position, providing access to a diverse range of derivatives. elsevierpure.comscholaris.ca Ring-opening and ring-closing sequences also present a powerful strategy for regioselective halogenation and functionalization of pyridines. mountainscholar.orgchemrxiv.org

Integration into Advanced Material Science Applications

The unique electronic properties and structural rigidity of the pyridine scaffold make this compound a promising candidate for integration into advanced materials. The nitrogen atom and the carboxylic acid group can act as coordination sites for metal ions, making it a suitable ligand for the construction of metal-organic frameworks (MOFs). nih.govresearchgate.netswitt.ch The presence of halogen atoms can further modulate the electronic properties and pore environment of the resulting MOFs, potentially leading to materials with enhanced gas storage, separation, or catalytic capabilities. acs.org

The ability of pyridine derivatives to be incorporated into polymers is another exciting avenue. nih.gov this compound could serve as a monomer in the synthesis of novel fluorinated polymers with unique thermal, mechanical, and optical properties. nih.gov These materials could find applications in areas such as high-performance plastics, membranes for separations, and materials for optical and electronic devices. The development of synthetic methods using fluorinated building blocks is crucial for advancing this field. nih.gov

The following table provides a conceptual overview of how this compound could be utilized in different material science applications:

Application AreaPotential Role of this compoundDesired Properties
Metal-Organic Frameworks (MOFs) Bidentate ligand for metal clustersHigh surface area, tailored pore size, catalytic activity, gas sorption selectivity
Fluorinated Polymers Monomer unitThermal stability, chemical resistance, low refractive index, specific optical properties
Functional Coatings Component of surface modifiersHydrophobicity, oleophobicity, anti-fouling properties
Electronic Materials Building block for organic semiconductorsTunable electronic properties, charge transport capabilities

Role in New Chemical Entity (NCE) Discovery through Fragment-Based and Diversity-Oriented Synthesis

In the realm of drug discovery, this compound holds significant potential as a building block for the creation of new chemical entities (NCEs). Its relatively small size and the presence of multiple functional groups make it an ideal candidate for fragment-based drug discovery (FBDD). wikipedia.orgnih.gov In FBDD, small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then optimized into more potent leads. wikipedia.org The halogen atoms on the pyridine ring can form specific interactions, such as halogen bonds, with protein targets, making them valuable features in fragment design. nih.govncl.ac.uk

Furthermore, this compound can be a key component in diversity-oriented synthesis (DOS). cam.ac.ukcam.ac.uk DOS aims to generate structurally diverse libraries of compounds to explore a wide range of chemical space and identify novel biological activities. cam.ac.ukcam.ac.uk The multiple reaction sites on this compound allow for the attachment of various chemical appendages, leading to a wide array of derivatives with different three-dimensional shapes and functionalities. nih.govrsc.org This approach is particularly valuable for tackling challenging biological targets. cam.ac.uk

The table below outlines the potential of this compound in different stages of NCE discovery:

Discovery StrategyRole of this compoundKey Advantages
Fragment-Based Drug Discovery (FBDD) Core fragment for library designDefined vector space for fragment elaboration, potential for halogen bonding interactions
Diversity-Oriented Synthesis (DOS) Versatile building block for library synthesisAccess to diverse scaffolds, exploration of novel chemical space
Lead Optimization Scaffold for structure-activity relationship (SAR) studiesSystematic modification of properties like potency, selectivity, and pharmacokinetics

Advanced Spectroscopic Characterization Techniques for Elucidating Complex Reaction Mechanisms

A deeper understanding of the reactivity of this compound will be greatly facilitated by the application of advanced spectroscopic and computational techniques. Elucidating the mechanisms of reactions involving this compound is crucial for controlling selectivity and optimizing reaction conditions.

Future research will likely employ a combination of experimental and theoretical methods. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 19F NMR, will be invaluable for tracking the fate of the fluorine atom in reactions and for characterizing the structure of intermediates and products. scholaris.ca In situ spectroscopic techniques, such as ReactIR and Raman spectroscopy, can provide real-time information about reaction kinetics and the formation of transient species.

Computational methods, particularly Density Functional Theory (DFT) calculations, will play a critical role in modeling reaction pathways and predicting the stability of intermediates and transition states. elsevierpure.comresearchgate.net These theoretical studies can provide insights into the regioselectivity of reactions and help in the rational design of catalysts and reaction conditions. researchgate.net The synergy between experimental and computational approaches will be key to unraveling the complex reaction mechanisms of this highly functionalized pyridine derivative.

Multidisciplinary Research at the Interface of Organic Chemistry, Catalysis, and Chemical Biology

The full potential of this compound will be realized through multidisciplinary research that spans the fields of organic chemistry, catalysis, and chemical biology. The development of novel synthetic methods and the exploration of its reactivity are fundamentally rooted in organic chemistry. researchgate.netthieme-connect.com However, the applications of this compound and its derivatives extend far beyond traditional synthesis.

In catalysis, derivatives of this compound could be explored as ligands for transition metal catalysts, potentially influencing the activity and selectivity of a wide range of chemical transformations. stanford.edu The electronic effects of the chloro and fluoro substituents could be harnessed to fine-tune the properties of the catalyst.

From a chemical biology perspective, this compound and its derivatives could be used as chemical probes to study biological processes. chemicalbook.comebi.ac.uknih.gov For instance, they could be designed as inhibitors of specific enzymes or as imaging agents for positron emission tomography (PET) to visualize biological targets in vivo. acs.org The interplay between synthetic chemists developing new molecules, catalytic chemists designing novel reactions, and chemical biologists applying these tools to biological systems will be crucial for unlocking the full scientific and therapeutic potential of this compound.

Q & A

Q. What are the common synthesis methods for 6-chloro-4-fluoropicolinic acid, and how are key intermediates characterized?

The synthesis typically involves halogenation, fluorination, and carboxylation steps. For example, fluorination may use reagents like Selectfluor™ or KF in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux. Intermediates are monitored via thin-layer chromatography (TLC) and purified via column chromatography. Final characterization employs nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C, ¹⁹F-NMR) and mass spectrometry (MS) for molecular weight verification .

Q. Which analytical techniques are critical for confirming the purity and identity of this compound?

  • NMR Spectroscopy : ¹⁹F-NMR is essential for detecting fluorinated groups, while ¹H-NMR identifies aromatic protons and substituents.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% typically required for research use).
  • Elemental Analysis : Validates C, H, N, and Cl/F content against theoretical values .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess degradation under:

  • Temperature : Accelerated aging at 40°C vs. ambient conditions.
  • pH : Solubility and decomposition in acidic/basic buffers.
  • Light Exposure : UV-Vis spectroscopy to detect photodegradation.
    Fluorinated pyridines generally exhibit moderate stability, requiring inert atmospheres (N₂) and desiccants for long-term storage .

Advanced Research Questions

Q. What reaction mechanisms explain the electrophilic substitution patterns in this compound derivatives?

The electron-withdrawing fluorine and chlorine atoms direct electrophilic attacks to specific ring positions. For example, fluorination at the 4-position deactivates the ring, favoring nucleophilic substitution at the 6-chloro site. Density functional theory (DFT) calculations can predict regioselectivity by analyzing charge distribution .

Q. How can researchers resolve contradictions in reported synthetic yields or reactivity data?

Contradictions often arise from:

  • Reaction Conditions : Variations in solvent polarity (e.g., DMSO vs. acetonitrile) or catalyst loading (e.g., Pd/Cu ratios).
  • Analytical Methods : Cross-validate conflicting HPLC/MS data with alternative techniques like IR spectroscopy or X-ray crystallography.
    Systematic replication under controlled parameters (e.g., DoE) is recommended .

Q. What strategies optimize the synthesis of this compound for high throughput?

  • Design of Experiments (DoE) : Screen temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc)₂).
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 30 min).
  • Flow Chemistry : Enables continuous production with real-time HPLC monitoring .

Q. How do fluorinated substituents influence interactions with biological targets?

Fluorine’s electronegativity enhances binding via:

  • Hydrogen Bonding : Interaction with protein residues (e.g., serine, tyrosine).
  • Lipophilicity : Improved membrane permeability (logP ~1.5–2.0).
    Surface plasmon resonance (SPR) or molecular docking studies quantify affinity for enzymes like ALS (acetolactate synthase) in agrochemical research .

Q. What green chemistry alternatives exist for solvent-intensive synthesis steps?

  • Ionic Liquids : Replace DMF for fluorination with reduced volatility.
  • Supercritical CO₂ : Non-polar reaction medium for carboxylation.
  • Biocatalysis : Enzymatic carboxylation using engineered Pseudomonas spp. .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.